N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-4-(trifluoromethyl)benzenesulfonamide

Description

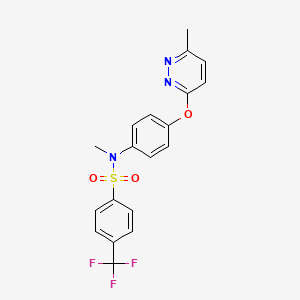

N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-4-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative characterized by a trifluoromethyl-substituted benzene ring, a methyl-substituted pyridazine ether linkage, and an N-methyl sulfonamide group. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyridazine moiety contributes to π-π stacking interactions in biological targets.

Properties

IUPAC Name |

N-methyl-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]-4-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3N3O3S/c1-13-3-12-18(24-23-13)28-16-8-6-15(7-9-16)25(2)29(26,27)17-10-4-14(5-11-17)19(20,21)22/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUYITFDMYSULDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-4-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic synthesis. Starting from commercially available precursors, the synthesis involves the following general steps:

Formation of the methylpyridazinyl intermediate: The 6-methylpyridazine is synthesized via the reaction of appropriate reagents under controlled conditions.

Coupling with the phenyl group: The methylpyridazinyl intermediate undergoes an etherification reaction with a phenyl compound containing a suitable leaving group, leading to the formation of the 6-methylpyridazin-3-yloxyphenyl intermediate.

Sulfonamidation: The intermediate is then reacted with a trifluoromethylbenzenesulfonamide in the presence of a catalyst to form the final compound.

Industrial Production Methods: In an industrial setting, the production is scaled up using optimized reaction conditions such as temperature, pressure, and the use of high-efficiency catalysts to ensure a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions it Undergoes:

Substitution Reactions: The compound can undergo various substitution reactions, particularly at the phenyl and pyridazinyl rings.

Oxidation and Reduction: The compound's nitrogen and sulfur atoms allow for oxidation and reduction reactions under specific conditions.

Hydrolysis: The sulfonamide group is prone to hydrolysis under acidic or basic conditions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminium hydride, sodium borohydride.

Substitution: Halogens, acyl halides, organometallic reagents.

Hydrolysis: Strong acids (HCl, H2SO4), bases (NaOH, KOH).

Major Products Formed: Depending on the reaction conditions and reagents, the compound can form various products such as substituted derivatives, oxidized forms, and hydrolyzed products.

Scientific Research Applications

Biological Activities

Research has shown that N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-4-(trifluoromethyl)benzenesulfonamide exhibits various biological activities:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which can be crucial in metabolic pathways related to diseases like cancer and diabetes.

- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties against resistant bacterial strains, making it a candidate for further development as an antibiotic.

- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Therapeutic Applications

The therapeutic potential of this compound can be categorized into several key areas:

- Cancer Treatment : Due to its enzyme inhibitory properties, it may reduce tumor growth and induce apoptosis in cancer cells.

- Infection Control : Its antimicrobial activity positions it as a candidate for treating infections caused by resistant bacteria.

- Management of Inflammatory Disorders : By reducing inflammation, it may provide relief in conditions characterized by excessive inflammatory responses.

Case Studies

Several case studies highlight the efficacy of this compound:

Cancer Cell Line Studies

In vitro studies using various human cancer cell lines demonstrated significant cytotoxicity at micromolar concentrations. The mechanism of action was linked to the induction of apoptosis and cell cycle arrest. Comparative analyses showed that this compound was more effective than standard chemotherapeutic agents in certain cancer types.

Antimicrobial Efficacy

A study evaluated its activity against Methicillin-resistant Staphylococcus aureus (MRSA), revealing promising results with minimum inhibitory concentrations (MIC) lower than those of traditional antibiotics. This suggests that the compound could be developed into a new treatment option for antibiotic-resistant infections.

Inflammatory Disease Models

In animal models of arthritis, administration of the compound resulted in reduced swelling and pain scores compared to control groups. This indicates its potential use in managing chronic inflammatory conditions.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Reduced metabolic enzyme activity | |

| Antimicrobial | Effective against MRSA | |

| Anti-inflammatory | Decreased inflammation in models |

Table 2: Case Study Outcomes

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Cancer Cell Lines | In vitro cytotoxicity assays | Significant apoptosis induction |

| Antimicrobial Efficacy | MIC determination against bacteria | Lower MIC than standard antibiotics |

| Inflammatory Models | Animal testing | Reduced swelling and pain scores |

Mechanism of Action

The mechanism by which N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-4-(trifluoromethyl)benzenesulfonamide exerts its effects is intricate and depends on its interaction with specific molecular targets. In biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. In pharmacological contexts, it could inhibit or activate specific proteins, influencing cell signaling and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous sulfonamide derivatives:

Key Observations

Heterocyclic Variations: The target’s pyridazine ether distinguishes it from oxazole (), pyridine (), and pyrazole () derivatives. Pyridazine’s electron-deficient nature may enhance binding to ATP pockets in kinases compared to oxazole’s electron-rich system .

Trifluoromethyl Positioning :

- The target’s 4-(trifluoromethyl)benzenesulfonamide group contrasts with compounds where trifluoromethyl is on a benzyl () or pyridine (). Positional effects influence steric hindrance and target affinity .

Sulfonamide Modifications :

- Simple sulfonamides (e.g., ) lack the target’s N-methylation, which reduces polarity and may improve blood-brain barrier penetration .

- NVP-AST487 () replaces sulfonamide with a urea group, broadening kinase selectivity but sacrificing sulfonamide’s classic carbonic anhydrase affinity .

Synthetic Routes :

Biological Activity

N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-4-(trifluoromethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structural elements:

- Sulfonamide moiety : Known for various biological activities, particularly in antimicrobial applications.

- Trifluoromethyl group : Often enhances the lipophilicity and metabolic stability of compounds.

- Pyridazine derivative : Contributes to the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may act through the following mechanisms:

- Inhibition of Enzymatic Activity : Compounds with similar structures have shown inhibitory effects on various enzymes involved in cancer progression.

- Modulation of Signaling Pathways : It may influence pathways related to cell proliferation and apoptosis, particularly in cancer cells.

Antitumor Activity

Research indicates that this compound exhibits notable antitumor properties. For instance:

- Cell Line Studies : In vitro studies using various cancer cell lines have demonstrated significant growth inhibition, with IC50 values indicating potent cytotoxic effects. Specific data from recent studies show IC50 values ranging from 10 µM to 30 µM across different cell lines .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

- Bactericidal Effects : Exhibits activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 µM to 62.5 µM against reference strains .

- Biofilm Disruption : Demonstrated efficacy in disrupting biofilms formed by pathogenic bacteria, which is crucial for treating chronic infections.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-4-(trifluoromethyl)benzenesulfonamide, and how can reaction yields be optimized?

- Methodology : Synthesis typically involves nucleophilic substitution between sulfonyl chlorides and amine intermediates under basic conditions. Key steps include:

- Using polar aprotic solvents (e.g., dimethylformamide) to enhance reactivity .

- Optimizing temperature (80–120°C) to balance reaction rate and side-product formation .

- Employing catalysts like potassium carbonate to deprotonate intermediates and drive the reaction .

- Yield Optimization : Vary stoichiometric ratios (e.g., 1.2:1 sulfonyl chloride to amine) and monitor progress via TLC or HPLC .

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR to verify methyl, trifluoromethyl, and pyridazine ring positions .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolve crystal structures to validate stereochemistry, though this requires high-purity crystals .

Q. What solvents and formulation strategies are suitable for improving the compound’s solubility in biological assays?

- Solubility Profiling : Test solubility in DMSO (common stock solution), followed by aqueous buffers with surfactants (e.g., 0.1% Tween-80) .

- Formulation : Co-solvents like PEG-400 or cyclodextrin-based encapsulation enhance solubility for in vitro studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the trifluoromethyl and pyridazine groups in target binding?

- SAR Strategies :

- Synthesize analogs replacing the trifluoromethyl group with -CFH or -CH to assess hydrophobicity and metabolic stability .

- Modify the pyridazine oxygen linker to sulfur or amine to evaluate electronic effects on binding .

Q. What experimental approaches are used to identify the primary biological targets of this sulfonamide derivative?

- Target Identification :

- Affinity Chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates .

- Computational Docking : Use Schrödinger or AutoDock to predict interactions with enzymes like carbonic anhydrase or tyrosine kinases .

- Kinase Profiling : Screen against kinase inhibitor panels (e.g., Eurofins KinaseProfiler) .

Q. How can reaction mechanisms for sulfonamide decomposition under acidic conditions be investigated?

- Mechanistic Studies :

- Kinetic Analysis : Monitor degradation rates via HPLC at varying pH (1–6) and temperatures .

- Isotope Labeling : Use O-labeled water to trace hydrolysis pathways .

- Computational Modeling : DFT calculations to identify transition states and rate-limiting steps .

Q. How should contradictory data on the compound’s stability in aqueous vs. lipid environments be resolved?

- Data Reconciliation :

- Controlled Replicates : Repeat stability assays in standardized buffers (e.g., PBS) and lipid emulsions .

- Advanced Analytics : LC-MS to detect degradation products (e.g., sulfonic acid derivatives) .

- Environmental Factors : Control light exposure and oxygen levels, which may explain discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.